molecular formula C2H5BrO2S B6589678 ethanesulfonyl bromide CAS No. 18425-66-6

ethanesulfonyl bromide

Cat. No.: B6589678
CAS No.: 18425-66-6
M. Wt: 173
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonyl bromide is a versatile sulfonyl halide reagent primarily used in organic synthesis and pharmaceutical research as an electrophilic alkylsulfonylation agent. Its high reactivity stems from the sulfonyl bromide functional group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives. These reactions are fundamental for introducing the ethanesulfonyl moiety into target molecules, a key step in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Compared to its chloride analog, the bromide may offer distinct reactivity or solubility benefits in specific synthetic pathways. Researchers value this compound for constructing molecular scaffolds in drug discovery, particularly in creating sulfonamide-based inhibitors and other bioactive compounds. As a highly reactive reagent, it is typically moisture-sensitive and requires handling under inert conditions, such as in a nitrogen or argon atmosphere, and storage at low temperatures (e.g., 2-8°C) to prevent decomposition. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Note: The specific properties ( MW, boiling point, etc.), safety data, and pricing for this compound must be confirmed from reliable chemical supplier databases or laboratory literature, as this information was not available in the current search.

Properties

CAS No.

18425-66-6

Molecular Formula

C2H5BrO2S

Molecular Weight

173

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction follows an SN2 mechanism:

  • Nucleophilic Attack : Bromide ion (Br⁻) attacks the electrophilic sulfur center in ethanesulfonyl chloride.

  • Chloride Departure : Concurrent displacement of chloride ion (Cl⁻), yielding this compound.

Experimental Protocol

  • Reagents : Ethanesulfonyl chloride (1.0 equiv), KBr (1.5 equiv), acetone.

  • Procedure :

    • Dissolve ethanesulfonyl chloride and KBr in acetone.

    • Heat at 60°C for 4 hours under reflux.

    • Filter precipitated KCl, concentrate the filtrate, and purify by fractional distillation.

Yield : 70–78%.

Advantages and Limitations

  • Advantages : Mild conditions, avoids handling corrosive HBr gas.

  • Limitations : Requires stoichiometric excess of KBr; side reactions may occur with protic solvents.

Sulfonation of Ethyl Bromide Followed by Oxidation

This two-step approach involves sulfonation of ethyl bromide (C₂H₅Br) to form ethanesulfonic acid, followed by bromination.

Step 1: Sulfonation of Ethyl Bromide

Ethyl bromide reacts with sulfur trioxide (SO₃) in a Friedel-Crafts-type reaction:
C2H5Br+SO3AlCl3C2H5SO3H+HBr\text{C}_2\text{H}_5\text{Br} + \text{SO}_3 \xrightarrow{\text{AlCl}_3} \text{C}_2\text{H}_5\text{SO}_3\text{H} + \text{HBr}

Step 2: Bromination of Ethanesulfonic Acid

The resulting ethanesulfonic acid is brominated using HBr and sulfuric acid:
C2H5SO3H+HBrH2SO4C2H5SO2Br+H2O\text{C}_2\text{H}_5\text{SO}_3\text{H} + \text{HBr} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_2\text{H}_5\text{SO}_2\text{Br} + \text{H}_2\text{O}

Experimental Protocol

  • Sulfonation :

    • React ethyl bromide (1.0 equiv) with SO₃ (1.1 equiv) in dichloromethane with AlCl₃ (0.1 equiv) at 0°C.

    • Quench with water, extract, and dry to isolate ethanesulfonic acid.

  • Bromination :

    • Mix ethanesulfonic acid with 48% HBr and concentrated H₂SO₄.

    • Reflux at 100°C for 3 hours, then distill the product.

Overall Yield : 60–70%.

Advantages and Limitations

  • Advantages : Utilizes readily available ethyl bromide.

  • Limitations : Multi-step synthesis lowers overall yield; SO₃ handling requires specialized equipment.

Direct Synthesis from Ethanethiol via Oxidative Bromination

Ethanethiol (C₂H₅SH) serves as a precursor in a one-pot oxidative bromination process.

Reaction Mechanism

  • Oxidation : Ethanethiol is oxidized to ethanesulfonic acid using H₂O₂.

  • Bromination : In situ bromination with HBr and H₂SO₄ yields this compound.

Experimental Protocol

  • Reagents : Ethanethiol (1.0 equiv), H₂O₂ (30%, 2.0 equiv), HBr (48%, 1.5 equiv), H₂SO₄.

  • Procedure :

    • Add H₂O₂ to ethanethiol at 0°C, stir for 1 hour.

    • Introduce HBr and H₂SO₄, heat to 50°C for 4 hours.

    • Extract with dichloromethane, wash with NaHCO₃, and distill.

Yield : 65–75%.

Advantages and Limitations

  • Advantages : Single-pot reaction reduces purification steps.

  • Limitations : H₂O₂ poses explosion risks; side products include disulfides.

Comparative Analysis of Preparation Methods

Method Reagents Yield (%) Conditions Key Challenges
PBr₅ BrominationPBr₅, Ether75–85Anhydrous, 40°CMoisture sensitivity
Halogen ExchangeKBr, Acetone70–78Reflux, 60°CKCl precipitation
Sulfonation-OxidationSO₃, HBr, H₂SO₄60–70Multi-stepSO₃ handling
Oxidative BrominationH₂O₂, HBr, H₂SO₄65–75One-pot, 50°CExplosion risk with H₂O₂

Chemical Reactions Analysis

Chemical Reactions of Ethanesulfonyl Bromide

This compound participates in various chemical reactions, primarily due to its reactive sulfonyl halide group.

Reaction with Nucleophiles

This compound reacts with nucleophiles such as alcohols and amines. These reactions typically result in the formation of sulfonates or sulfonamides, respectively.

  • Reaction with Alcohols : this compound reacts with alcohols to form ethanesulfonate esters. This reaction is similar to that of sulfonyl chlorides, where the halide is replaced by an alkoxide ion, forming a sulfonate ester.

    C2H5SO2Br+ROHC2H5SO2OR+HBr\text{C}_2\text{H}_5\text{SO}_2\text{Br} + \text{R}^{\prime}\text{OH} \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{OR}^{\prime} + \text{HBr}
  • Reaction with Amines : When this compound reacts with amines, it forms ethanesulfonamides. This reaction is analogous to the Hinsberg reaction, where sulfonyl chlorides react with amines.

    C2H5SO2Br+R2NHC2H5SO2NR2+HBr\text{C}_2\text{H}_5\text{SO}_2\text{Br} + \text{R}^{\prime}_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{NR}^{\prime}_2 + \text{HBr}

Solvolysis Reactions

Sulfonyl halides, including this compound, undergo solvolysis reactions. These reactions involve the cleavage of the sulfonyl halide bond in the presence of a solvent, typically resulting in the formation of a sulfonic acid and a halide ion.

  • Solvolysis in Aqueous Solvents : In aqueous solutions, this compound reacts to form ethanesulfonic acid and hydrogen bromide.

    C2H5SO2Br+H2OC2H5SO3H+HBr\text{C}_2\text{H}_5\text{SO}_2\text{Br} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_5\text{SO}_3\text{H} + \text{HBr}

Radical Reactions

Sulfonyl bromides are known to undergo radical reactions, particularly under light-induced conditions. These reactions can lead to the formation of sulfonyl radicals, which can add to alkenes.

  • Radical Addition to Alkenes : this compound can undergo homolysis under light to form ethanesulfonyl radicals. These radicals can then add to alkenes, forming alkylsulfonyl compounds.

    C2H5SO2BrLightC2H5SO2+Br\text{C}_2\text{H}_5\text{SO}_2\text{Br} \xrightarrow{\text{Light}} \text{C}_2\text{H}_5\text{SO}_2\cdot + \text{Br}\cdot C2H5SO2+CH2=CH2C2H5SO2CH2CH3\text{C}_2\text{H}_5\text{SO}_2\cdot + \text{CH}_2\text{=CH}_2 \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{CH}_2\text{CH}_3

Mechanistic Studies

Mechanistic studies on sulfonyl halides, including this compound, suggest that their solvolysis reactions typically follow an S_N2 pathway. This is supported by the observation that the solvolysis rates of sulfonyl bromides and chlorides in aqueous dioxane mixtures show modest variations consistent with S_N2 mechanisms .

Solvolysis Rates of Sulfonyl Halides

Solvent Composition (Water/Dioxane)k_Br/k_Cl Ratio
0.20510.9
0.9902.8

The k_Br/k_Cl ratios indicate that the solvolysis reactions of sulfonyl halides are more consistent with an S_N2 mechanism than an S_N1 mechanism .

Reaction Conditions and Yields for Sulfonyl Chlorides

While specific data for this compound is limited, sulfonyl chlorides provide a useful comparison. The following table illustrates typical reaction conditions and yields for sulfonyl chlorides:

Reaction ConditionsYield (%)
With pyridine, at 0°C, for 1 hour79
With triethylamine, in THF, at 20°C, for 4 hours81
With pyridine, in dichloromethane, at 20°C, for 12 hours87.3

These conditions can serve as a guide for optimizing reactions involving this compound .

Scientific Research Applications

Chemical Synthesis

Ethanesulfonyl bromide is primarily used as a reagent in the synthesis of sulfonamides and other sulfonyl derivatives. Its ability to introduce the sulfonyl group into organic molecules makes it valuable in constructing complex structures.

Synthesis of Sulfonamides

Sulfonamides are important pharmacophores in medicinal chemistry. This compound can react with amines to form sulfonamides through nucleophilic substitution reactions. This reaction is facilitated by the electrophilic nature of the sulfur atom in this compound.

Table 1: Reaction Scheme for Sulfonamide Formation

ReactantsReagentsProducts
Primary/Secondary AmineThis compoundSulfonamide
R-NH2 + C2H5BrO2SHeat/Acid CatalystR-NH-SO2-C2H5

Pharmaceutical Applications

This compound has been utilized in the synthesis of various biologically active compounds, particularly in the development of drugs targeting neurological conditions and infections.

Drug Development

A notable application is its use in synthesizing NMDA receptor antagonists, which are potential treatments for neurodegenerative diseases. The compound acts as an intermediate in producing more complex molecules that exhibit therapeutic effects.

Case Study: NMDA Receptor Antagonists

  • Objective: Develop selective NMDA receptor blockers.
  • Method: Utilize this compound to create key intermediates.
  • Outcome: Successful synthesis of compounds with high selectivity for NMDA receptor subtypes, demonstrating potential for treating Alzheimer's disease .

Material Science

In material science, this compound is employed to modify polymers and create functional materials with specific properties.

Polymer Modification

The compound can be used to introduce sulfonyl groups into polymer backbones, enhancing their thermal stability and mechanical properties.

Table 2: Polymer Modification Using this compound

Polymer TypeModification MethodResulting Properties
PolyethyleneSulfonation with C2H5BrO2SIncreased thermal stability
PolystyreneGrafting via nucleophilic substitutionEnhanced mechanical strength

Mechanistic Studies

Research has also focused on the mechanistic pathways involving this compound, particularly regarding its solvolysis behavior and reaction kinetics.

Solvolysis Mechanism

Studies indicate that this compound undergoes solvolysis primarily via an SN2S_N2 mechanism, where nucleophiles attack the sulfur atom, leading to the formation of sulfonic acids or their derivatives.

Data Summary: Solvolysis Rates

  • In aqueous dioxane mixtures at 25°C:
    • kBr/kClk_{Br}/k_{Cl} ratios indicate an SN2S_N2 character with values ranging from 10.9 to 2.8 as water content increases .

Mechanism of Action

The mechanism of action of ethanesulfonyl bromide involves its reactivity as a sulfonyl halide. The compound can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate linkages. These reactions typically proceed through a nucleophilic substitution mechanism, where the bromide ion is displaced by the nucleophile.

In biological systems, this compound can modify proteins and enzymes by reacting with amino acid residues, such as lysine or cysteine. This modification can alter the activity or function of the protein, making this compound a useful tool in biochemical research.

Comparison with Similar Compounds

Ethanesulfonyl Bromide vs. Ethanesulfonyl Chloride

  • Reactivity : this compound (C₂H₅SO₂Br) exhibits higher leaving group propensity compared to its chloride analog (C₂H₅SO₂Cl) due to the weaker Br–S bond versus Cl–S. This makes the bromide more reactive in nucleophilic substitution reactions .
  • Applications : Both are used in O-sulfonation, but the choice depends on reaction kinetics. Chlorides are often preferred for controlled reactions, while bromides may accelerate reactions requiring faster sulfonyl group transfer .
  • Hazards : Sulfonyl chlorides and bromides are corrosive and require stringent safety measures. Bromides may pose additional handling challenges due to their higher reactivity .

This compound vs. Mthis compound

  • Structure and Stability : Mthis compound (CH₃SO₂Br) has a shorter alkyl chain, leading to lower steric hindrance but reduced thermal stability compared to this compound.
  • Reactivity : The ethyl group in this compound provides mild electron-donating effects, slightly reducing electrophilicity compared to the methyl analog. This difference influences their selectivity in sulfonylation reactions .

Comparison with Arenesulfonyl Halides

This compound vs. Benzenesulfonyl Bromide

  • Electronic Effects : The ethyl group in this compound is electron-donating, while the aromatic ring in benzenesulfonyl bromide (C₆H₅SO₂Br) offers resonance stabilization, making the latter less reactive in electrophilic substitutions .
  • Applications : Alkanesulfonyl bromides like this compound are preferred for aliphatic sulfonations, whereas arenesulfonyl bromides are used in aromatic systems or where stability under acidic conditions is critical .

This compound vs. p-Toluenesulfonyl Chloride (TsCl)

  • Reactivity : TsCl is a widely used sulfonylating agent with moderate reactivity. This compound’s higher leaving group ability makes it more reactive but less stable during storage .
  • Utility : TsCl dominates industrial applications due to cost and handling ease, while this compound is niche, employed when ethyl sulfonate esters or specific electronic effects are required .

Key Reactivity Trends

  • Leaving Group Ability : Br > Cl in sulfonyl halides, facilitating faster nucleophilic displacements .
  • Steric and Electronic Effects: Longer alkyl chains (e.g., ethyl vs. methyl) reduce electrophilicity but enhance solubility in nonpolar solvents .

Q & A

Q. What safety protocols are essential when handling ethanesulfonyl bromide in laboratory settings?

this compound, as a sulfonyl halide, requires stringent safety measures due to its reactivity and potential health hazards. Key protocols include:

  • Local exhaust ventilation to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Acid-resistant gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Storage : Keep in a cool, dry, well-ventilated area away from water, oxidizing agents, and bases to avoid violent reactions .
  • Emergency procedures : Immediate rinsing of affected skin/eyes with water and access to eyewash stations .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data is limited, analogous sulfonyl bromide preparations suggest:

  • Sulfonation : Reacting ethane thiol with bromine under controlled conditions to form the sulfonyl bromide.
  • Halogen exchange : Substituting chlorine in ethanesulfonyl chloride with bromide ions (e.g., using NaBr in a polar solvent).
  • Purification : Distillation under reduced pressure or recrystallization from non-aqueous solvents to isolate the product .

Q. Which analytical techniques are suitable for detecting this compound in reaction mixtures?

  • Ion chromatography (IC) : Effective for quantifying bromide ions released during hydrolysis .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm structural integrity by identifying characteristic peaks for the sulfonyl and ethyl groups.
  • Mass spectrometry (MS) : High-resolution MS provides precise molecular weight confirmation .

Advanced Research Questions

Q. How does the solvent environment influence the reactivity of this compound in nucleophilic substitution reactions?

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing the transition state through solvation of the leaving group (bromide).
  • Protic solvents (e.g., water, alcohols) may hydrolyze the compound prematurely, reducing yield.
  • Kinetic studies : Monitor reaction progress via 19F^{19}\text{F} NMR or conductivity measurements to track bromide release .

Q. What strategies can mitigate competing side reactions during this compound-mediated sulfonylation?

  • Temperature control : Lower temperatures (0–5°C) reduce undesired hydrolysis or elimination.
  • Scavenging agents : Use molecular sieves to absorb water or add mild bases (e.g., NaHCO3_3) to neutralize HBr byproducts.
  • Catalytic optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

Q. Can computational modeling predict the stability of this compound under varying pH conditions?

  • DFT calculations : Model hydrolysis pathways to identify critical intermediates (e.g., sulfenic acids) and transition states.
  • pKa estimation : Predict protonation states using software like Gaussian or ADF, which influence reactivity in aqueous environments.
  • Solvent effects : Simulate solvation shells to assess stability in polar vs. non-polar media .

Q. How do trace impurities in this compound affect its performance in multi-step syntheses?

  • Impurity profiling : Use HPLC-MS to identify contaminants (e.g., sulfonic acids from hydrolysis).
  • Impact assessment : Test impurity effects on downstream reactions (e.g., catalyst poisoning in coupling reactions).
  • Mitigation : Pre-purify via column chromatography or derivatization .

Key Considerations for Experimental Design

  • Contradictions in data : Some studies report higher bromide yields in older analytical methods compared to modern techniques, suggesting method-dependent detection limits .
  • Safety vs. reactivity : While this compound is highly reactive, proper handling protocols (e.g., anhydrous conditions) can enable its safe use in syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.